N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chloro-substituted methoxyphenyl group and a phenyloxane carboxamide moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 5-chloro-2-methoxyaniline, which is then reacted with appropriate reagents to form the desired carboxamide. The reaction conditions often include the use of solvents like N,N-dimethylformamide (DMF) and bases such as sodium hydride (NaH) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in various substituted phenyl derivatives .
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include those related to inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)pyridine-3-carboxamide
- N-(5-chloro-2-hydroxy-phenyl)-acetamide
- Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester
Uniqueness
N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its chloro and methoxy substituents, along with the phenyloxane carboxamide moiety, make it particularly versatile for various applications in research and industry .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-23-17-8-7-15(20)13-16(17)21-18(22)19(9-11-24-12-10-19)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWBGRWWMLZCET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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